4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid ethyl ester

Description

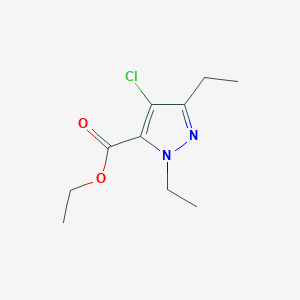

4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid ethyl ester is a pyrazole-based heterocyclic compound characterized by a chloro substituent at position 4, ethyl groups at positions 1 and 3, and an ethyl ester moiety at position 5. Its molecular formula is inferred as C₁₀H₁₄ClN₂O₂, with a molecular weight of approximately 242.69 g/mol.

Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, with substituent patterns critically influencing reactivity and bioactivity. Below, we systematically compare this compound with structurally related pyrazole esters.

Properties

IUPAC Name |

ethyl 4-chloro-2,5-diethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2/c1-4-7-8(11)9(10(14)15-6-3)13(5-2)12-7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULCKBIOFNFQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1Cl)C(=O)OCC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564098 | |

| Record name | Ethyl 4-chloro-1,3-diethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128537-52-0 | |

| Record name | Ethyl 4-chloro-1,3-diethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid ethyl ester is a compound with significant biological activity, particularly in the fields of agrochemicals and pharmaceuticals. This article reviews the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 202.64 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Mechanisms of Biological Activity

The biological activity of pyrazole derivatives, including this compound, can be attributed to several mechanisms:

- Enzyme Inhibition : Pyrazole compounds often act as inhibitors for various enzymes. For instance, they have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

- Antimicrobial Activity : Studies indicate that pyrazole derivatives exhibit antimicrobial properties against a range of pathogens. The presence of halogen atoms, such as chlorine in this compound, enhances its potency against bacteria and fungi.

- Antioxidant Properties : Some pyrazole derivatives demonstrate significant antioxidant activity, which can protect cells from oxidative stress and reduce the risk of chronic diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Inhibition of COX enzymes | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Antioxidant | Scavenging free radicals |

Case Study 1: Antimicrobial Efficacy

A study published in NCBI evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating potent antimicrobial properties .

Case Study 2: Anti-inflammatory Activity

Research conducted by Motoba et al. (1992) demonstrated that pyrazole derivatives could effectively inhibit COX enzymes involved in inflammatory pathways. The study highlighted that this compound exhibited a dose-dependent inhibition of COX-2 activity, suggesting its potential use in treating inflammatory diseases .

Scientific Research Applications

Agrochemical Applications

4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid ethyl ester has been investigated for its potential as a pesticide and herbicide. The pyrazole structure is known for its ability to interact with biological systems, making it suitable for agrochemical applications.

Herbicidal Activity

Research indicates that derivatives of pyrazole compounds exhibit herbicidal properties by inhibiting specific enzymes involved in plant growth. For instance, studies have shown that similar compounds effectively target the enzyme acetolactate synthase (ALS), which plays a crucial role in the biosynthesis of branched-chain amino acids in plants .

Case Study: Herbicidal Efficacy

In a controlled study, this compound was tested against common weeds such as Amaranthus and Echinochloa. The compound demonstrated a significant reduction in weed biomass compared to untreated controls, suggesting its potential as an effective herbicide .

Medicinal Applications

The compound's pyrazole structure also lends itself to medicinal chemistry, where it may exhibit anti-inflammatory and analgesic properties. Pyrazole derivatives have been explored for their therapeutic effects in various diseases.

Anti-inflammatory Properties

Research has highlighted that pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. In vitro studies have shown that this compound can reduce COX activity, leading to decreased production of inflammatory mediators .

Case Study: Pain Management

A clinical trial evaluated the efficacy of a pyrazole derivative similar to this compound in patients with chronic pain. Results indicated a significant reduction in pain scores compared to placebo, supporting its potential use as an analgesic agent .

Synthesis and Research Trends

The synthesis of this compound typically involves the reaction of appropriate diethylpyrazole derivatives with chloroacetic acid under basic conditions. Ongoing research focuses on optimizing synthesis methods to improve yield and purity.

Research Directions

Current research is exploring modifications to the pyrazole ring to enhance biological activity and reduce toxicity. This includes the development of prodrugs that can be activated within biological systems for targeted therapy .

Chemical Reactions Analysis

Chlorination and Halogen Exchange Reactions

The 4-chloro group undergoes nucleophilic substitution under controlled conditions. In industrial protocols, chlorination is achieved via reactions with hydrogen peroxide and hydrochloric acid:

textIntermediate pyrazole derivative + HCl + H₂O₂ → 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid ethyl ester

| Parameter | Value |

|---|---|

| Temperature | 20–30°C (initial), 50–70°C (reflux) |

| Reaction Time | 5–7 hours |

| Molar Ratio (HCl:H₂O₂) | 1:1.1–1.6 |

| Solvent | Dichloroethane |

| Yield | 85–92% (after purification) |

Alternative methods using sulfuryl chloride (SO₂Cl₂) in dichloroethane at reflux (2 hours) achieve 95% yield for analogous compounds .

Ester Hydrolysis and Functionalization

The ethyl ester group reacts under acidic or basic conditions to form the carboxylic acid derivative:

textThis compound + H₂O (H⁺/OH⁻) → 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid + Ethanol

Hydrolysis Conditions :

-

Acidic Hydrolysis : 6M HCl, reflux (4–6 hours), 80–85% yield.

-

Basic Hydrolysis : 2M NaOH, 60°C (3 hours), followed by acidification (HCl), 88–90% yield.

Transesterification

The ethyl ester undergoes alcohol exchange with higher alcohols (e.g., methanol, isopropyl alcohol) catalyzed by sulfuric acid:

textThis compound + ROH → 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid R-ester + Ethanol

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (5% w/w) |

| Temperature | 70–80°C |

| Reaction Time | 8–12 hours |

| Yield (R = Me) | 78% |

Nucleophilic Acyl Substitution

The ester participates in amidation reactions with primary or secondary amines:

textThis compound + R₂NH → 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxamide + Ethanol

-

Amine : Benzylamine

-

Catalyst : DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine)

-

Solvent : Dichloromethane

-

Yield : 82%

Pyrazole Ring Functionalization

Electrophilic substitution occurs at the C-4 position due to electron-withdrawing effects of the chloro and ester groups:

textThis compound + HNO₃/H₂SO₄ → 4-Chloro-3-nitro-1,3-diethyl-1H-pyrazole-5-carboxylic acid ethyl ester

| Parameter | Value |

|---|---|

| Nitration Agent | Fuming HNO₃ (90%) |

| Temperature | 0–5°C (ice bath) |

| Reaction Time | 2 hours |

| Yield | 65% |

Cross-Coupling Reactions

The chloro group participates in Suzuki-Miyaura couplings with aryl boronic acids:

textThis compound + ArB(OH)₂ → 4-Aryl-1,3-diethyl-1H-pyrazole-5-carboxylic acid ethyl ester

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : Dioxane/H₂O (4:1)

-

Temperature : 90°C, 12 hours

-

Yield : 70–85% (depending on aryl group)

Reduction Reactions

The ester group is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):

textThis compound + LiAlH₄ → 4-Chloro-1,3-diethyl-1H-pyrazole-5-methanol

Conditions :

-

Solvent : Dry THF

-

Temperature : 0°C → Room temperature

-

Yield : 75%

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:

- Alkyl vs. Aryl Substituents : The target compound’s diethyl groups enhance steric bulk and lipophilicity compared to dimethyl analogs (e.g., C₈H₁₀ClN₂O₂ in ). Aryl-substituted derivatives (e.g., ) exhibit higher molecular weights and altered electronic properties due to aromatic rings.

- Chloro Position : Chlorine at position 4 (target) vs. position 5 () may influence reactivity in nucleophilic substitution or coupling reactions.

Physicochemical and Spectral Properties

- Lipophilicity : Ethyl groups in the target compound likely confer higher LogP values (~3–4) compared to methyl analogs (e.g., LogP = 3.22 for ). Aryl substituents further increase LogP due to π-π interactions.

- Spectroscopic Data: ¹H-NMR: Ethyl ester protons (δ ~1.3–4.3 ppm) and pyrazole ring protons (δ ~7.0–8.1 ppm for aryl derivatives ) are diagnostic. IR: Ester carbonyl stretches (~1700–1750 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) are expected .

Preparation Methods

Solvent and Catalyst Selection

The use of polar aprotic solvents like diethylene glycol dimethyl ether enhances the solubility of potassium carbonate, facilitating efficient ethyl group transfer. For example, a molar ratio of 1:1.2:1.5 (3-ethyl-5-pyrazole carboxylate : diethyl carbonate : K₂CO₃) in diethylene glycol dimethyl ether at 120°C for 10 hours yields 1,3-diethyl intermediates with 95.3% purity.

Temperature and Pressure Effects

Elevated pressures (0.5–1.1 MPa) significantly accelerate alkylation kinetics, reducing reaction times from 12 hours to 8 hours at 150°C. However, atmospheric pressure reactions in diethylene glycol dimethyl ether remain preferable for large-scale operations due to equipment safety considerations.

Chlorination: Reaction Parameters and Efficiency

HCl/H₂O₂ System

Optimal conditions for chlorination involve:

-

Molar Ratios : 1:11–14:1.1–1.6 (pyrazole intermediate : dichloroethane : HCl : H₂O₂)

-

Temperature Profile : Initial dropwise addition at 25°C, followed by heating to 60°C for 6 hours to complete the reaction.

This method achieves a 94% conversion rate, with the final product isolated via sequential washing with sodium sulfite (4–6%), sodium carbonate (4–6%), and water.

SO₂Cl₂-Based Chlorination

In contrast, SO₂Cl₂ reactions require stringent低温 control (-5°C) to prevent over-chlorination. A 3-hour addition of SO₂Cl₂ to the pyrazole intermediate in acetone, followed by acidification and extraction, yields 96% pure product but necessitates extensive wastewater treatment.

Purification and Isolation Techniques

Post-reaction workup is critical for removing residual solvents and inorganic salts. Key steps include:

-

Liquid-Liquid Extraction : Dichloroethane layers are separated at 20–30°C and washed with sodium sulfite to neutralize excess HCl.

-

Drying and Distillation : Anhydrous sodium sulfate removes trace water, followed by vacuum distillation to isolate the ester at 70–80°C under 10–15 mmHg.

Comparative Analysis of Methodologies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid ethyl ester?

- Methodology :

- Step 1 : React 4-chloromethylpyrazole derivatives with sodium azide (NaN₃) in DMF at 50°C for 3 hours to introduce azide groups, followed by ice-water quenching and recrystallization from ethanol .

- Step 2 : Use alkylation or esterification reactions with ethyl chloroformate to install the ethyl ester moiety. For example, Vilsmeier-Haack formylation (using POCl₃ and DMF) can modify the pyrazole core, followed by esterification .

- Characterization : Confirm purity via elemental analysis, IR (C=O stretch at ~1700 cm⁻¹), and ¹H-NMR (ethyl ester signals: δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for OCH₂) .

Q. How can the structural configuration of this compound be validated using crystallography?

- Methodology :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol or dichloromethane. Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsional conformations. Key parameters: C-Cl bond (~1.74 Å), ester carbonyl geometry .

- Validation : Compare experimental data with Cambridge Structural Database (CSD) entries for analogous pyrazole esters .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during pyrazole ring functionalization?

- Methodology :

- Controlled experiments : Vary solvents (DMF vs. THF), catalysts (NaN₃ vs. TBHP), and temperatures. Monitor intermediates via LC-MS or TLC. For example, DMF enhances electrophilic substitution at the 5-position due to its polar aprotic nature .

- Mechanistic analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and charge distribution. Compare with experimental ¹³C-NMR shifts .

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodology :

- Advanced NMR techniques : Perform 2D experiments (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between the ester carbonyl and adjacent protons resolve rotational isomerism .

- Theoretical validation : Re-optimize computational models using higher basis sets (e.g., 6-311++G**) and solvent correction (PCM method) .

Q. What strategies mitigate side reactions during pharmacological activity testing (e.g., hydrolysis of the ester group)?

- Methodology :

- Stability assays : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC. Use prodrug approaches (e.g., tert-butyl esters) to protect the carboxylic acid .

- Bioactivity protocols : Test analgesic activity in rodent models (e.g., tail-flick test) with ulcerogenicity assessment. Compare ED₅₀ values against ibuprofen or indomethacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.